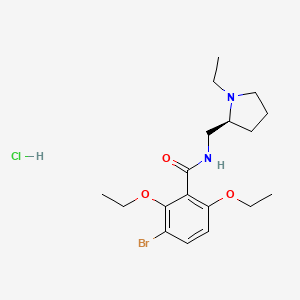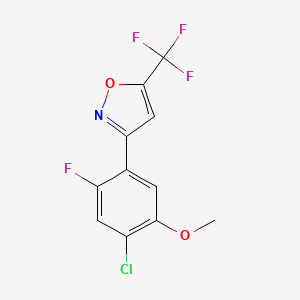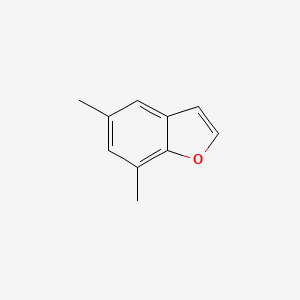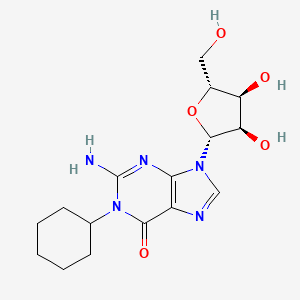![molecular formula C26H18N2O9S2 B12898250 2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan CAS No. 88088-99-7](/img/structure/B12898250.png)
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan is a complex organic compound with a unique structure that includes two benzene rings fused to a central furan ring, and two nitrobenzyl sulfonyl groups attached at the 2 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan typically involves multiple steps:
Formation of Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through the cyclization of biphenyl derivatives or via the oxidative coupling of phenols.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of Nitrobenzyl Groups: The final step involves the nucleophilic substitution reaction where nitrobenzyl halides react with the sulfonylated dibenzo[b,d]furan under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Formation of 2,8-Bis((4-aminobenzyl)sulfonyl)dibenzo[b,d]furan.
Substitution: Formation of various substituted dibenzo[b,d]furan derivatives depending on the substituents used.
Scientific Research Applications
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl groups can form strong interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound without the nitrobenzyl sulfonyl groups.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A similar compound with diphenylphosphoryl groups instead of nitrobenzyl sulfonyl groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Uniqueness
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan is unique due to the presence of both nitro and sulfonyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity.
Properties
CAS No. |
88088-99-7 |
|---|---|
Molecular Formula |
C26H18N2O9S2 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2,8-bis[(4-nitrophenyl)methylsulfonyl]dibenzofuran |
InChI |
InChI=1S/C26H18N2O9S2/c29-27(30)19-5-1-17(2-6-19)15-38(33,34)21-9-11-25-23(13-21)24-14-22(10-12-26(24)37-25)39(35,36)16-18-3-7-20(8-4-18)28(31)32/h1-14H,15-16H2 |
InChI Key |
PIRIZHUBLXDXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)CC5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)


![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)



